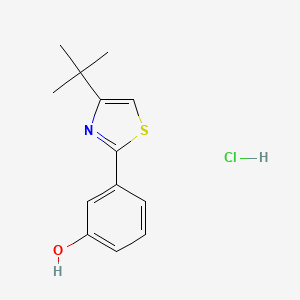
3-(3-Methoxypropoxy)pyrrolidine hydrochloride
説明
科学的研究の応用
Pharmacology
In pharmacology, “3-(3-Methoxypropoxy)pyrrolidine hydrochloride” is utilized as a building block for the synthesis of various biologically active compounds. The pyrrolidine ring, a core structure in this compound, is known for its versatility in drug design. It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space due to its sp3 hybridization . This compound can be used to create selective agents with potential therapeutic applications in treating diseases.
Biochemistry
Biochemically, this compound serves as a scaffold for the development of inhibitors or activators of biochemical pathways. Its structural features, such as the pyrrolidine ring, are significant in the study of enzyme-substrate interactions and can help in understanding the steric factors that influence biological activity .
Medicinal Chemistry
“3-(3-Methoxypropoxy)pyrrolidine hydrochloride” is instrumental in medicinal chemistry for the synthesis of novel compounds with potential medicinal properties. Pyrrolidine derivatives are explored for their biological activities, which include antioxidant, anti-inflammatory, and anticancer properties . The compound’s ability to be modified allows for the creation of diverse molecules that can be optimized for better drug efficacy and reduced toxicity.
Organic Synthesis
In organic synthesis, this compound is used as an intermediate in the construction of complex molecules. It can undergo various chemical reactions to introduce different functional groups, which is crucial in the synthesis of targeted organic compounds with specific properties .
Chemical Engineering
From a chemical engineering perspective, “3-(3-Methoxypropoxy)pyrrolidine hydrochloride” is valuable for process optimization in the production of pharmaceuticals. Its predictable reactivity can lead to the development of efficient and scalable synthetic routes, which is essential for the manufacturing of high-purity chemical products .
Materials Science
In materials science, the compound’s derivatives could be investigated for their potential use in creating new materials. The pyrrolidine ring’s robustness and the ability to introduce various substituents make it a candidate for the development of novel polymers or coatings with unique physical and chemical properties .
特性
IUPAC Name |
3-(3-methoxypropoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-2-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSIUPYGAVONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,4-Difluorobenzyl)oxy]azetidine](/img/structure/B1395419.png)
![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)


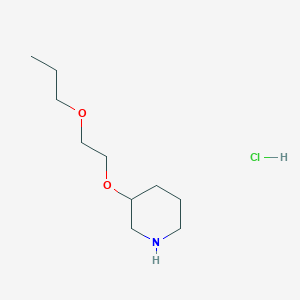
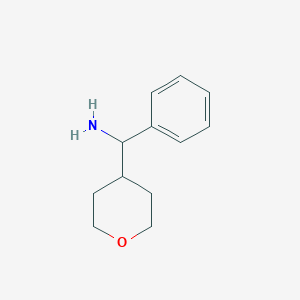
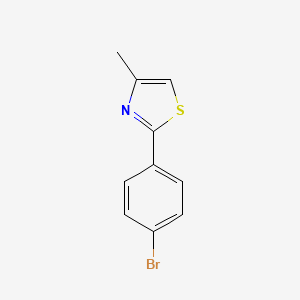
![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
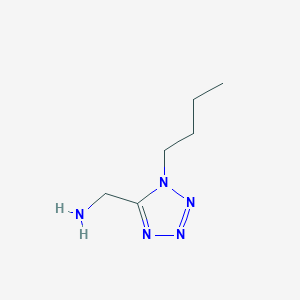
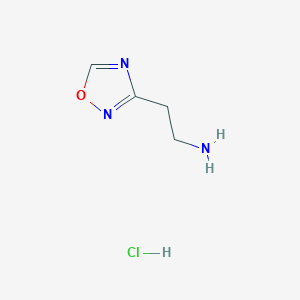
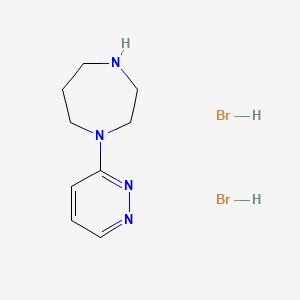
![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
